(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate
Overview
Description
®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate is a boronic ester derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is particularly notable for its use in various synthetic processes and its role as an intermediate in the preparation of more complex molecules.
Mechanism of Action
- The tosylate group (Ts) replaces the hydroxyl group (OH) of an alcohol, converting it into a better leaving group. This transformation enhances the reactivity of the alcohol in subsequent reactions .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate is a boronic ester, which is a class of compounds known for their role in organic synthesis Boronic esters, such as ®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate, can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that boronic esters can undergo protodeboronation, a process that involves the removal of the boron moiety . This process could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate typically involves the reaction of ®-1-Aminonon-8-enylboronic acid with pinanediol and tosyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The process generally involves the following steps:
Formation of the Boronic Acid: The initial step involves the synthesis of ®-1-Aminonon-8-enylboronic acid through a series of reactions starting from commercially available precursors.
Esterification: The boronic acid is then reacted with pinanediol in the presence of a dehydrating agent to form the pinanediol ester.
Tosylation: Finally, the ester is treated with tosyl chloride in the presence of a base to yield the tosylate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or boronate ester.
Reduction: Reduction reactions can convert the ester back to the boronic acid or other reduced forms.
Substitution: The tosylate group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to replace the tosylate group.
Major Products
The major products formed from these reactions include various boronic acid derivatives, functionalized esters, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Pinacol Boronic Esters: These compounds share a similar boronic ester structure but differ in the substituents attached to the boron atom.
Aminoboronic Acids: These compounds have an amino group attached to the boronic acid, similar to ®-1-Aminonon-8-enylboronic acid, but lack the ester and tosylate groups.
Uniqueness
®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and as a versatile intermediate in the preparation of more complex molecules.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]non-8-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34BNO2.C7H8O3S/c1-5-6-7-8-9-10-11-17(21)20-22-16-13-14-12-15(18(14,2)3)19(16,4)23-20;1-6-2-4-7(5-3-6)11(8,9)10/h5,14-17H,1,6-13,21H2,2-4H3;2-5H,1H3,(H,8,9,10)/t14-,15-,16+,17-,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIFRNHEWRXUKR-KTZYUNSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCCCCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCCCCCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681732 | |
Record name | 4-Methylbenzene-1-sulfonic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]non-8-en-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198772-70-1 | |
Record name | 4-Methylbenzene-1-sulfonic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]non-8-en-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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